

Comprehensive Spectroscopic Characterization of Isopropyl Isothiocyanate (IITC)

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Compound of Interest

Compound Name: *Isopropyl isothiocyanate*

CAS No.: 2253-73-8

Cat. No.: B031459

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Executive Summary

Isopropyl Isothiocyanate (IITC) (CAS: 2253-73-8) is a volatile organosulfur compound derived from the enzymatic hydrolysis of glucosinolates.[1] It is widely recognized for its pungent aroma and potential chemopreventive properties.[1][2]

This technical guide provides a definitive reference for the spectroscopic identification of IITC. Unlike simple alkyl halides, the isothiocyanate moiety (

) introduces unique electronic effects—most notably the extreme broadening of the central carbon signal in

NMR and a dominant, broad absorption in IR. The data presented below synthesizes experimental values with mechanistic interpretation to facilitate accurate detection and quality control in drug development and food chemistry.

Spectroscopic Data Summary

A. Nuclear Magnetic Resonance (NMR)

Solvent:

(Deuterated Chloroform) Reference: TMS (

)[1][2]

NMR Data (300-500 MHz)

Chemical Shift (, ppm)	Multiplicity	Integration	Coupling Constant (, Hz)	Assignment	Structural Note
3.84	Septet	1H		(Methine)	Deshielded by electronegative N
1.19 - 1.22	Doublet	6H		(Methyl)	Geminal dimethyl group

NMR Data (75-125 MHz)

Chemical Shift (, ppm)	Carbon Type	Assignment	Diagnostic Note
130.0 - 140.0	Quaternary ()		Critical: Often broad or "silent" due to relaxation dynamics (see Section 2).[2]
53.3	Methine ()		Alpha carbon, deshielded.[1][2]
23.5	Methyl ()		Typical alkyl region.[1][2]

B. Infrared Spectroscopy (FT-IR)

Phase: Liquid Film (Neat) or Gas Phase[1][2]

Wavenumber ()	Intensity	Vibrational Mode	Interpretation
2050 - 2200	Very Strong, Broad	Stretch	The diagnostic "fingerprint" of isothiocyanates.[1][2] Often appears as a split or complex broad band.[1][2]
2960 - 2980	Medium	Stretch	Aliphatic stretching (asymmetric).[2]
1380 - 1460	Medium	Bend	Methyl group deformation (umbrella mode).[2]

C. Mass Spectrometry (EI-MS, 70 eV)

Molecular Weight: 101.17 g/mol

m/z (Mass-to-Charge)	Relative Abundance	Ion Identity	Fragmentation Pathway
101	High (Base Peak*)		Molecular ion.[2] Remarkably stable for lower alkyl ITCs.
86	Medium		Loss of methyl radical ().[1][2]
43	High		Isopropyl cation formed by cleavage of the bond.[1]
41	High		Allyl cation (via hydrogen rearrangement/elimination).[1][2]

*Note: Depending on source conditions, m/z 101 or m/z 43 may appear as the base peak.[1] NIST data often cites 101 as the top peak for this specific congener.[1]

Technical Interpretation & Expert Insights

The "Silent" Carbon in NMR

Researchers often fail to identify the isothiocyanate carbon (

) in routine

scans.[1]

- Mechanism: The carbon atom in the

group possesses efficient relaxation pathways and significant chemical shift anisotropy (CSA).[1] Furthermore, rapid exchange dynamics and quadrupolar broadening from the adjacent

nucleus can widen the peak signal into the baseline noise.[1]

- Protocol Advice: To visualize this peak, use a higher concentration, increase the relaxation delay (), and acquire more scans (typically).

IR as the Primary Screen

While NMR provides connectivity, FT-IR is the fastest validation tool for IITC.[1] The cumulated double bond system (

) produces a dipole change that results in an exceptionally strong absorption around

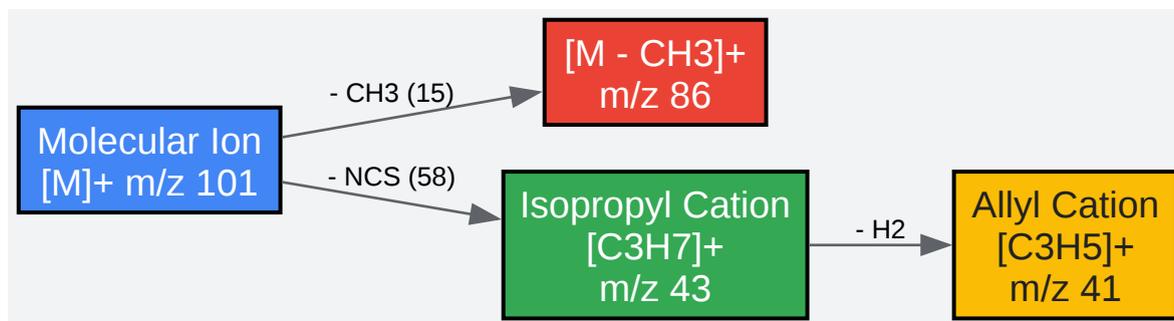
. [1]

- Caution: This region overlaps with azides () and nitriles (), though nitriles are usually sharper and weaker.[1][2]

MS Fragmentation Logic

The fragmentation of IITC is driven by the stability of the isopropyl cation and the strength of the NCS group.[1]

- Pathway 1 (Alpha Cleavage): The molecular ion (m/z 101) loses a methyl group to form a stabilized cation at m/z 86.[1]
- Pathway 2 (Heterolytic Cleavage): The bond breaks to release the stable isopropyl cation (m/z 43) and the NCS radical.[1]



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Figure 1: Electron Impact (EI) fragmentation pathway for **Isopropyl Isothiocyanate**.^[3]

Experimental Protocol: Synthesis & Analysis

Workflow

For researchers requiring an authentic standard, the Dithiocarbamate Method is the most robust synthesis route, avoiding the use of highly toxic thiophosgene.^[1]

Reagents

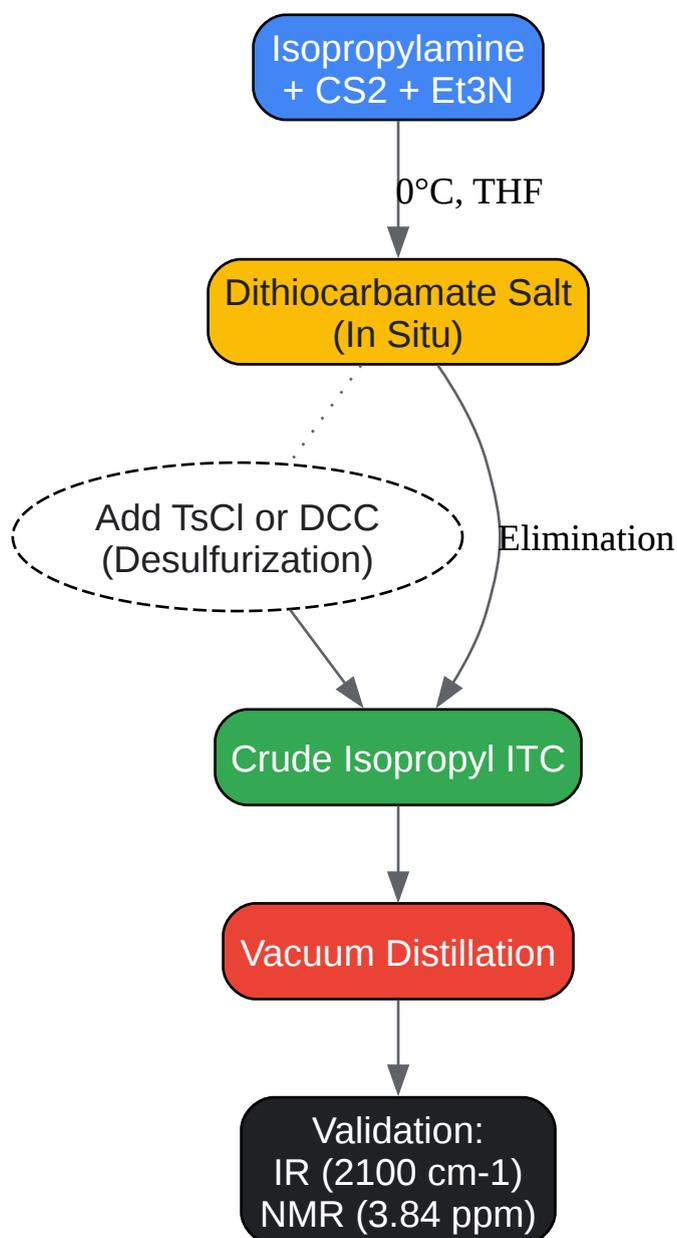
- Isopropylamine (1.0 eq)
- Carbon Disulfide (
) (1.2 eq)
- Triethylamine (
) (1.2 eq)
- Tosyl Chloride (
) (1.1 eq) or DCC (Dicyclohexylcarbodiimide)

Step-by-Step Methodology

- Dithiocarbamate Formation: Dissolve isopropylamine and triethylamine in THF at
. Add

dropwise.[1][2][4] A white precipitate (dithiocarbamate salt) may form.[1][2] Stir for 1 hour.

- Desulfurization: Add Tosyl Chloride (solid) portion-wise to the reaction mixture. This activates the dithiocarbamate, promoting the elimination of elemental sulfur/sulfate to form the isothiocyanate.[1]
- Workup: Filter off the solid byproducts (triethylamine hydrochloride/tosylate).[1][2] Concentrate the filtrate.
- Purification: Distill the residue under reduced pressure. IITC is a volatile liquid; avoid high vacuum to prevent loss of product into the pump trap.[1]
- Validation: Analyze the distillate immediately by IR. Look for the appearance of the peak and the disappearance of stretches ().[1]



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Figure 2: One-pot synthesis workflow for **Isopropyl Isothiocyanate** via dithiocarbamate intermediate.

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